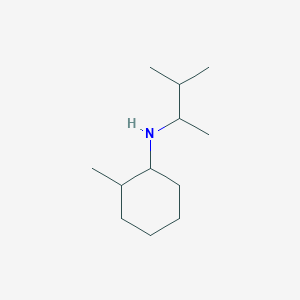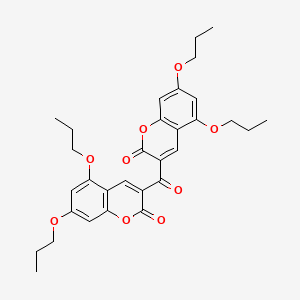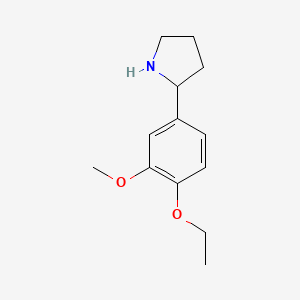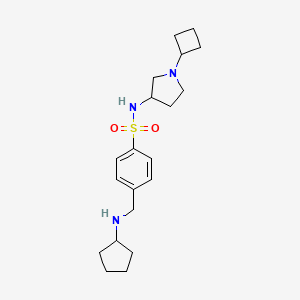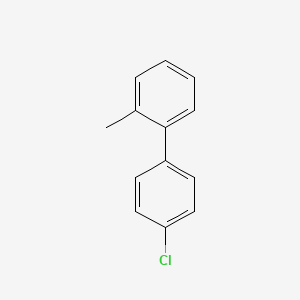![molecular formula C9H14BrNOS B12090787 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Métodos De Preparación
The synthesis of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. One common synthetic route includes the following steps:
Condensation Reaction: 5-bromothiophene-2-carbaldehyde is reacted with ethylamine to form an imine intermediate.
Análisis De Reacciones Químicas
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromothiophene moiety may also play a role in its biological activity by facilitating interactions with aromatic amino acids in proteins .
Comparación Con Compuestos Similares
Similar compounds to 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol include other amino alcohols and bromothiophene derivatives. Some examples are:
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.
3-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the thiophene ring.
Propiedades
Fórmula molecular |
C9H14BrNOS |
|---|---|
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
3-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3 |
Clave InChI |
HAGYECUVSZLCCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)Br)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
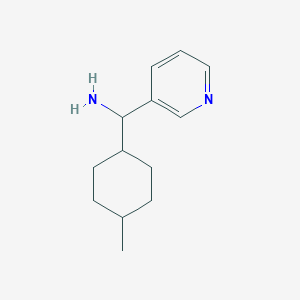


![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
